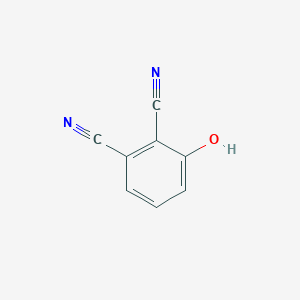

3-Hydroxyphthalonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4N2O |

|---|---|

Molecular Weight |

144.13 g/mol |

IUPAC Name |

3-hydroxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H4N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H |

InChI Key |

XDXPTWCKKOEWIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyphthalonitrile and Its Precursors

Nucleophilic Aromatic Substitution Pathways to 3-Hydroxyphthalonitrile

Nucleophilic aromatic substitution (SNAr) represents a fundamental class of reactions for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. wikipedia.org In the context of phthalonitriles, the two adjacent cyano groups provide substantial activation, making the aromatic ring susceptible to attack by nucleophiles.

The primary route to this compound is through the nucleophilic aromatic substitution of a nitro group from an appropriate precursor, most notably 3-nitrophthalonitrile (B1295753). The synthesis of the 3-nitrophthalonitrile starting material itself can be achieved through a multi-step process beginning with the nitration of phthalimide, followed by conversion to 3-nitrophthalamide (B1308282) and subsequent dehydration. chemicalbook.com An alternative pathway involves the conversion of 3-nitrophthalic anhydride (B1165640) to the corresponding diamide, which is then dehydrated using reagents like phosphorous oxychloride. chemicalbook.com

Once 3-nitrophthalonitrile is obtained, the nitro group, being a strong electron-withdrawing group, serves as an excellent leaving group in SNAr reactions. wikipedia.org The introduction of the hydroxyl group is achieved by reacting 3-nitrophthalonitrile with a hydroxide (B78521) source. While specific reaction data for the 3-hydroxy isomer is not detailed in the provided sources, a direct parallel can be drawn from the synthesis of the 4-hydroxy isomer, 4-hydroxyphthalonitrile (B1587730). In that synthesis, 4-nitrophthalonitrile (B195368) is heated in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a base like potassium carbonate and sodium nitrite (B80452), leading to the displacement of the nitro group and formation of the phenoxide, which is subsequently protonated to yield the final product. chemicalbook.com This methodology is representative of the general strategy for converting nitrophthalonitriles to their corresponding hydroxy derivatives.

| Nitro-aromatic Precursor | Typical Reagents | Solvent | Product | Reported Yield (for 4-isomer) |

|---|---|---|---|---|

| 3-Nitrophthalonitrile | Hydroxide Source (e.g., from K2CO3/NaNO2/H2O) | DMSO | This compound | N/A |

| 4-Nitrophthalonitrile | Potassium Carbonate, Sodium Nitrite | DMSO | 4-Hydroxyphthalonitrile | 85% chemicalbook.com |

The mechanism for the introduction of a hydroxyl group onto the phthalonitrile (B49051) scaffold via a nitro-substituent is a classic example of the SNAr addition-elimination pathway. wikipedia.orgresearchgate.net This process is contingent upon the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group, a condition well-satisfied in nitrophthalonitriles. wikipedia.org

The key stages of the mechanism are as follows:

Nucleophilic Attack: A nucleophile, in this case, a hydroxide ion (OH⁻), attacks the carbon atom bearing the nitro group. This step is typically the rate-determining step of the reaction. wikipedia.org The attack is facilitated by the severe electron deficiency of the aromatic ring, induced by the two cyano groups and the nitro group.

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. researchgate.netresearchgate.net The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the nitrogen atoms of the cyano groups, which provides significant stabilization for this intermediate. researchgate.net

Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the leaving group, which is the nitrite ion (NO₂⁻). This step is generally fast compared to the initial attack. The resulting product is the phenoxide of this compound, which is then protonated during workup to yield the final product.

| Stage | Description | Key Species |

|---|---|---|

| 1 | Attack by the hydroxide nucleophile on the carbon attached to the nitro group. | 3-Nitrophthalonitrile, Hydroxide ion |

| 2 | Formation of a resonance-stabilized anionic σ-complex (Meisenheimer complex). | Meisenheimer Complex |

| 3 | Expulsion of the nitrite leaving group to restore aromaticity. | 3-cyanophenoxide, Nitrite ion |

| 4 | Protonation of the phenoxide to yield the final product. | This compound |

Oxidative Functionalization Approaches Yielding Halogenated Derivatives

Oxidative methods provide powerful and alternative routes to functionalized phthalonitriles, often allowing for the construction of complex molecular architectures under mild conditions.

A novel and direct metal-free pathway has been developed for the synthesis of densely functionalized 4,5-dichloro-3-hydroxyphthalonitrile derivatives. This method utilizes a three-component dioxygenation of alkenes mediated by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). In this process, DDQ exhibits dual reactivity, functioning as both a dehydrogenation agent and a coupling partner. The reaction proceeds under mild conditions and enables the oxidative coupling to form two C–O functionalities, providing access to these complex molecules with good to excellent yields.

The use of oxidizing agents is a cornerstone of phthalonitrile synthesis, extending from industrial production to specialized laboratory methods. On an industrial scale, phthalonitrile is produced by the ammoxidation of o-xylene (B151617), a process that involves the reaction of o-xylene with ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. chemicalbook.com This gas-phase oxidation is a highly efficient method for installing the two nitrile functionalities onto the benzene (B151609) ring. chemicalbook.com

In laboratory-scale synthesis, specific oxidizing agents like DDQ are employed for a variety of transformations. DDQ is a powerful oxidant used for dehydrogenation of hydroaromatic compounds and in oxidative coupling reactions. Its ability to accept electrons facilitates cyclization and functionalization reactions that would otherwise be difficult to achieve. For instance, DDQ can mediate intramolecular S-arylation and other coupling reactions to build complex heterocyclic systems fused to or substituted on a phthalonitrile core.

Alkylation and Etherification Reactions for Substituted Phthalonitriles

The hydroxyl group of this compound provides a reactive handle for further functionalization, most commonly through alkylation or etherification reactions to produce substituted phthalonitrile ethers. These ethers are valuable precursors for phthalocyanines, modifying their solubility and electronic properties.

The most common method for this transformation is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and involves two main steps:

Deprotonation: The weakly acidic phenolic proton of hydroxyphthalonitrile is removed by a base, such as potassium carbonate, in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF). This generates a more potent nucleophile, the phenoxide ion.

Nucleophilic Substitution: The resulting phenoxide ion attacks an electrophilic alkylating agent, typically a primary alkyl halide (e.g., an alkyl bromide or iodide), displacing the halide and forming the ether linkage.

This methodology has been successfully applied to the synthesis of various alkoxy-substituted phthalonitriles. For example, 4-hydroxyphthalonitrile has been reacted with long-chain alkyl bromides like 1-bromohexadecane (B154569) and 1-bromotetradecane (B124005) in the presence of potassium carbonate to afford the corresponding 4-alkoxyphthalonitriles in high yields. This strategy is also employed to link phthalonitrile units to other molecular fragments or to create polymeric materials with ether linkages. researchgate.net

| Hydroxyphthalonitrile Isomer | Alkylating Agent | Base/Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 4-Hydroxyphthalonitrile | 1-Bromohexadecane | K2CO3 / NMP | 4-(Hexadecyloxy)phthalonitrile | 92% |

| 4-Hydroxyphthalonitrile | 1-Bromotetradecane | K2CO3 / NMP | 4-(Tetradecyloxy)phthalonitrile | 79% |

Controlled Alkylation of Dicyano-1,4-dihydroquinone Precursors

The controlled alkylation of 2,3-dicyano-p-hydroquinone is a key method for the synthesis of this compound derivatives. This process allows for the introduction of various alkyl groups, leading to compounds with tailored properties. The reaction can be controlled to yield either mono- or di-alkylated products.

A common approach involves the reaction of 2,3-dicyano-p-hydroquinone with an alkylating agent, such as p-toluenesulfonic acid esters or alkyl halides, in the presence of a base. google.com For instance, the reaction with n-pentyl p-toluenesulfonate in a sodium hydroxide solution can be heated under reflux. google.com By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the monoalkylated product, 3-hydroxy-alkoxy-phthalonitrile. The monoether can be separated from the unreacted hydroquinone (B1673460) and the diether byproduct through extraction and recrystallization. google.com

Table 1: Examples of Alkylation Reactions of Phenolic Precursors This table is generated based on analogous reactions of phenols and may not represent direct synthesis of this compound.

| Phenolic Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Benzyl chloride | K₂CO₃ | Acetonitrile (B52724) | Benzyl phenyl ether | 95 | akjournals.com |

| 4-Methoxyphenol | Ethyl iodide | K₂CO₃ | DMF | 1-Ethoxy-4-methoxybenzene | - | reddit.com |

Coupling Reactions with (Chloroalkyl)trimethylsilanes for Silicon-Containing Phthalonitriles

The incorporation of silicon-containing moieties into the phthalonitrile structure can significantly enhance the thermal and oxidative stability of the resulting polymers. vt.edu Coupling reactions with reagents like (chloroalkyl)trimethylsilanes represent a viable, though less commonly detailed, pathway to these valuable monomers.

While specific examples detailing the direct use of (chloroalkyl)trimethylsilanes are not abundant in readily available literature, the general strategy involves the reaction of a hydroxyl-functionalized phthalonitrile, such as this compound, with a silicon-containing electrophile. The synthesis of various hybrid silicon-containing phthalonitrile monomers has been achieved by incorporating moieties like diphenoxydiphenylsilane, tetraphenylsilane, and hexaphenyldisiloxane. vt.edu These syntheses typically involve the reaction of a di-hydroxy functional precursor with a di-chloro functional silane (B1218182) in the presence of a base to facilitate the coupling.

Catalytic and Reagent Considerations in this compound Synthesis

The choice of catalysts and reagents is paramount in directing the outcome of synthetic reactions leading to this compound and its derivatives. Both inorganic and organic bases play distinct roles in reaction efficacy and selectivity, while the development of metal-free protocols is a growing area of interest.

Role of Inorganic Bases (e.g., K₂CO₃) in Reaction Efficacy

Inorganic bases, particularly potassium carbonate (K₂CO₃), are widely employed in the synthesis of ethers from phenolic compounds, a reaction analogous to the alkylation of this compound. thieme-connect.de K₂CO₃ is a versatile and cost-effective base that facilitates the deprotonation of the phenolic hydroxyl group, thereby activating it for nucleophilic attack on an alkyl halide. reddit.comthieme-connect.de

The efficacy of K₂CO₃ is often dependent on the reaction solvent and temperature. In many instances, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are used to dissolve the reactants and facilitate the reaction. akjournals.comreddit.com The heterogeneous nature of K₂CO₃ in some organic solvents can be advantageous, allowing for easy separation of the base from the reaction mixture upon completion. akjournals.com The combination of an organic base catalyst with an inorganic base like K₂CO₃ has also been shown to be effective in promoting O-alkylation of phenols under solvent-free conditions. daneshyari.com

Table 2: Effect of Different Bases on O-Alkylation of Phenols This table is generated based on analogous reactions of phenols and may not represent direct synthesis of this compound.

| Base | Selectivity for Mono-N-alkylation* | Efficacy in O-alkylation | Reference |

|---|---|---|---|

| Na₂CO₃ | Unsuccessful | Low | thieme-connect.de |

| NaHCO₃ | Unsuccessful | Low | thieme-connect.de |

| KHCO₃ | Unsuccessful | Low | thieme-connect.de |

| K₂CO₃ | Some selectivity | Effective | thieme-connect.de |

| Cs₂CO₃ | Not selective | Effective | thieme-connect.de |

| K₃PO₄ | Not selective | Effective | thieme-connect.de |

| NaOH | Not selective | Effective | thieme-connect.de |

| KOH | Not selective | Effective | reddit.comthieme-connect.de |

| NaOMe | Not selective | Effective | thieme-connect.de |

*Data for N-alkylation of aromatic amines is included for comparative purposes regarding base strength and selectivity.

Impact of Organic Bases (e.g., DBU, Lithium Alkoxides) on Reaction Outcomes

Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) play a significant role in the chemistry of phthalonitriles, particularly in the synthesis of their downstream derivatives like phthalocyanines. wikipedia.org DBU is an effective catalyst for the cyclotetramerization of phthalonitriles to form metal-free phthalocyanines. researchgate.net Its role is to promote the intermolecular reactions between four phthalonitrile units.

Lithium alkoxides are also pivotal in phthalonitrile chemistry. They are known to initiate the self-condensation of phthalonitriles, which is a key step in the formation of phthalocyanine (B1677752) macrocycles. rsc.org The nucleophilic attack of the lithium alkoxide on the electrophilic carbon of a nitrile group generates a nucleophilic nitrogen species that propagates the condensation process. rsc.org The choice of a specific lithium alkoxide can influence the reaction, and they are often used in the synthesis of substituted phthalocyanines. researchgate.net

Development of Metal-Free Synthetic Protocols

The development of metal-free synthetic protocols is a significant trend in modern chemistry, driven by the desire to reduce metal contamination in products and minimize environmental impact. In the context of phthalonitrile chemistry, this is most evident in the synthesis of metal-free phthalocyanines.

Traditional syntheses of phthalocyanines often involve metal salts which act as templates for the macrocyclization reaction. However, methods have been developed that utilize strong organic bases like DBU in high-boiling solvents to achieve the cyclotetramerization of phthalonitriles without the need for a metal template. tandfonline.comnih.gov These metal-free protocols are crucial for applications where the presence of a central metal atom in the phthalocyanine is not desired, such as in certain electronic or optical materials. The synthesis of metal-free phthalocyanines can also be achieved from substituted phthalonitriles in functionalized ionic liquids with DBU, offering a more environmentally friendly approach. researchgate.nettandfonline.com

Derivatization Strategies and Post Synthetic Modification of 3 Hydroxyphthalonitrile

Ether and Thioether Derivatization for Functional Group Incorporation

The hydroxyl functionality of 3-hydroxyphthalonitrile is a prime target for modification, providing a versatile handle for the attachment of a wide array of organic moieties through the formation of ether and thioether linkages.

Formation of Alkoxyphthalonitriles (e.g., 3-neopentoxyphthalonitrile)

The conversion of the hydroxyl group to an alkoxy group is a fundamental strategy to modulate the solubility, processability, and electronic properties of the resulting phthalonitrile (B49051) derivative. This transformation is typically achieved through a Williamson ether synthesis, a classic and efficient method for forming ethers. In this reaction, the hydroxyl group of this compound is first deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

A notable example is the synthesis of 3-neopentoxyphthalonitrile. The reaction of this compound with neopentyl bromide in the presence of a base yields the desired ether. The bulky neopentyl group can enhance the solubility of the resulting phthalonitrile in organic solvents, which is often a crucial factor in the subsequent synthesis of phthalocyanines or polymers. The general scheme for this Williamson ether synthesis is depicted below:

Table 1: Reaction Parameters for the Synthesis of 3-neopentoxyphthalonitrile

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Neopentyl bromide |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Ambient to elevated temperatures |

Conversion to Bisphenylthio Derivatives through Tosylation and Displacement

To introduce thioether functionalities, a two-step approach involving tosylation followed by nucleophilic displacement is often employed. This method circumvents the direct reaction with thiols, which can be prone to side reactions.

First, the hydroxyl group of this compound is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction forms a tosylate ester, 3-tosyloxyphthalonitrile. The tosylate group is an excellent leaving group, readily displaced by nucleophiles.

In the second step, the tosylated intermediate is treated with a sulfur nucleophile, such as sodium thiophenoxide (generated from thiophenol and a base). The thiophenoxide ion displaces the tosylate group via a nucleophilic aromatic substitution-like reaction, resulting in the formation of a bis(phenylthio) derivative. This strategy allows for the incorporation of aryl thioether moieties, which can influence the electronic properties and coordination chemistry of the resulting molecules.

Halogenation and Nitration of the Phthalonitrile Ring

Electrophilic aromatic substitution reactions on the this compound ring provide a direct route to introduce halogen and nitro functionalities, which are valuable for further synthetic transformations and for tuning the electronic characteristics of the molecule.

Regioselective Introduction of Bromine and Nitro Groups onto the Hydroxyphthalonitrile Core

The regioselectivity of electrophilic substitution on this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH) group and the two cyano (-CN) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.orgcognitoedu.orgorganicchemistrytutor.comaakash.ac.in Conversely, the cyano groups are strongly deactivating, meta-directing groups because they withdraw electron density from the ring. libretexts.org

In the case of this compound, the powerful activating and directing effect of the hydroxyl group dominates. Therefore, electrophilic attack is directed to the positions ortho and para to the hydroxyl group. The positions on the ring are numbered as follows:

The hydroxyl group is at position 3. The ortho positions are 2 and 4, and the para position is 6. The cyano groups are at positions 1 and 2.

Bromination:

During bromination, the bromine electrophile will preferentially substitute at the positions activated by the hydroxyl group. Considering the positions relative to the -OH group, the para-position (C-6) and the ortho-position (C-4) are the most likely sites for bromination. Steric hindrance from the adjacent cyano group at C-2 might slightly disfavor substitution at the C-2 position. Therefore, a mixture of 4-bromo-3-hydroxyphthalonitrile and 6-bromo-3-hydroxyphthalonitrile would be the expected major products. mdpi.comorganic-chemistry.org

Nitration:

Similarly, in nitration reactions, the nitronium ion (NO₂⁺) will attack the electron-rich positions of the aromatic ring. rsc.orggoogle.comresearchgate.netresearchgate.netsemanticscholar.org The hydroxyl group will direct the incoming nitro group to the ortho and para positions. Thus, the expected major products of mononitration would be 4-nitro-3-hydroxyphthalonitrile and 6-nitro-3-hydroxyphthalonitrile.

Exploration of Electrophilic Substitution Reaction Regioselectivity

The regioselectivity of electrophilic substitution reactions on the this compound core is a classic example of the interplay between activating and deactivating groups on an aromatic ring.

Activating Group (-OH): The lone pairs on the oxygen atom of the hydroxyl group can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This resonance effect makes these positions more susceptible to attack by electrophiles. organicchemistrytutor.comaakash.ac.in

Deactivating Groups (-CN): The cyano groups are strongly electron-withdrawing through both inductive and resonance effects. They pull electron density away from the aromatic ring, making it less reactive towards electrophiles. Their meta-directing effect is due to the placement of partial positive charges at the ortho and para positions in the resonance structures, thus deactivating these positions more than the meta position. libretexts.orgyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Electrophile | Predicted Major Products |

| Br⁺ | 4-Bromo-3-hydroxyphthalonitrile, 6-Bromo-3-hydroxyphthalonitrile |

| NO₂⁺ | 4-Nitro-3-hydroxyphthalonitrile, 6-Nitro-3-hydroxyphthalonitrile |

Preparation of Advanced Phthalonitrile Monomers and Model Compounds

This compound is a valuable building block for the synthesis of more complex phthalonitrile monomers, which are precursors to high-performance thermosetting polymers known as phthalonitrile resins. nih.govsemanticscholar.orgrsc.org These resins are known for their exceptional thermal and oxidative stability.

By utilizing the derivatization strategies discussed above, this compound can be incorporated into larger molecular structures. For example, it can be reacted with other aromatic compounds to create bis-phthalonitrile monomers. A common strategy involves the nucleophilic substitution reaction between the phenoxide of this compound and an activated aromatic dihalide or a bisphenol derivative that has been converted to a di-tosylate.

For instance, reacting two equivalents of this compound with a dihalo compound, such as 4,4'-difluorobenzophenone, in the presence of a base can lead to the formation of a bis-phthalonitrile monomer. These monomers, upon heating with a curing agent, undergo a complex cyclotrimerization reaction of the nitrile groups to form a highly cross-linked, thermally stable polymer network. researchgate.netresearchgate.net

The ability to introduce various functional groups onto the this compound core before polymerization allows for the tailoring of the final properties of the phthalonitrile resin, such as its processability, toughness, and flame retardancy. nih.govsemanticscholar.orgrsc.org

Design and Synthesis of Hydroxy-Containing Phthalonitrile Model Compounds (HPNM) for Polymer Research

Hydroxy-containing phthalonitrile model compounds (HPNM) are fundamental for understanding the structure-property relationships of more complex phthalonitrile-based polymers. These simpler molecules allow for systematic studies of curing chemistry and the influence of specific structural motifs on the final polymer characteristics. A common synthetic route to these model compounds involves the nucleophilic substitution of a nitro group from 4-nitrophthalonitrile (B195368) with a corresponding phenol.

A key example is the synthesis of 4-hydroxyphthalonitrile (B1587730). In a typical procedure, 4-nitrophthalonitrile is reacted with potassium carbonate and sodium nitrite (B80452) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is heated to reflux, and upon completion, the product is precipitated by pouring the mixture into water. The resulting solid is then collected by filtration and dried to yield 4-hydroxyphthalonitrile chemicalbook.com.

The synthesis of 4-(3-hydroxyphenoxy)phthalonitrile provides another example of a model compound. This synthesis involves the reaction of a phenol with 4-nitrophthalonitrile, although specific reaction conditions can be adapted from similar syntheses of aryloxy-substituted phthalonitriles researchgate.net. These model compounds are instrumental in studying the effects of ether linkages on the processability and thermal properties of phthalonitrile resins.

Below is a table summarizing the synthesis of a representative hydroxy-containing phthalonitrile model compound.

Table 1: Synthesis of 4-Hydroxyphthalonitrile

| Reactants | Solvent | Reagents | Temperature | Reaction Time | Yield |

|---|

Incorporation of this compound Units into Bisphthalonitrile Architectures

Building upon the chemistry of model compounds, this compound units are readily incorporated into larger, difunctional monomers known as bisphthalonitriles. These monomers are the direct precursors to crosslinked, high-performance thermosetting polymers. The general synthetic strategy involves the reaction of two equivalents of 4-nitrophthalonitrile with one equivalent of a dihydroxy aromatic compound in the presence of a base. This nucleophilic aromatic substitution reaction results in the formation of a bis(phenoxy)phthalonitrile derivative.

A range of dihydroxy compounds have been utilized to create diverse bisphthalonitrile architectures, each imparting unique properties to the resulting polymer. Common dihydroxy reactants include resorcinol, bisphenol A, and various isomers of dihydroxybenzene researchgate.netresearchgate.netresearchgate.netrsc.org.

For instance, the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene is achieved through the reaction of resorcinol with 4-nitrophthalonitrile researchgate.net. Similarly, 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane is synthesized from bisphenol A and 4-nitrophthalonitrile researchgate.net. The choice of the bridging dihydroxy compound significantly influences the melting point, processability, and thermo-mechanical properties of the resulting phthalonitrile resin. For example, the use of o-, m-, and p-dihydroxybenzene isomers leads to bisphthalonitrile monomers with different processing windows and thermal stabilities in the cured polymers rsc.org.

The following table provides an overview of the synthesis of various bisphthalonitrile monomers derived from this compound chemistry.

Table 2: Synthesis of Bisphthalonitrile Monomers

| Dihydroxy Compound | Phthalonitrile Precursor | Base | Solvent | Product |

|---|---|---|---|---|

| Resorcinol | 4-Nitrophthalonitrile | K₂CO₃ | DMSO/Toluene | 1,3-Bis(3,4-dicyanophenoxy)benzene researchgate.net |

| Bisphenol A | 4-Nitrophthalonitrile | K₂CO₃ | DMSO/Toluene | 2,2-Bis[4-(3,4-dicyanophenoxy)phenyl]propane researchgate.net |

| 1,2-Dihydroxybenzene | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 1,2-Bis(3,4-dicyanophenoxy)benzene rsc.org |

| 1,3-Dihydroxybenzene | 4-Nitrophthalonitrile | K₂CO₃ | DMF | 1,3-Bis(3,4-dicyanophenoxy)benzene rsc.org |

These derivatization strategies, from simple model compounds to complex bisphthalonitrile architectures, are crucial for the development of phthalonitrile polymers with a wide range of properties suitable for demanding applications in aerospace, electronics, and other high-technology sectors.

Advanced Reaction Mechanisms and Reactivity Studies Involving 3 Hydroxyphthalonitrile

Mechanistic Investigations of Thermal Polymerization and Curing Processes

The thermal polymerization of phthalonitrile-based resins is a key area of materials science, leading to the formation of highly durable, high-performance thermosetting polymers. The incorporation of a hydroxyl group, as in 3-Hydroxyphthalonitrile, significantly alters the curing mechanism and behavior of these resins.

Phthalonitrile (B49051) systems that contain hydroxyl or amino groups exhibit a phenomenon known as self-promoted curing. researchgate.netlibretexts.org Unlike traditional phthalonitrile resins that require the addition of a curing agent or catalyst, hydroxy-containing phthalonitriles can undergo thermal polymerization without such additives. libretexts.org This self-promoting behavior is attributed to the nucleophilic nature of the hydroxyl group, which can initiate the polymerization of the nitrile groups at elevated temperatures.

Studies on model compounds have demonstrated that this self-promoted thermal polymerization proceeds efficiently, offering an alternative processing route for phthalonitrile resins. libretexts.org This intrinsic reactivity simplifies the formulation of resins, eliminating challenges associated with blending monomers and curing additives. researchgate.net In systems blending a simple phthalonitrile like 1,3-bis(3,4-dicyanophenoxy)benzene (BDB) with a hydroxy-containing one, the hydroxyl-bearing molecule facilitates the curing reaction for the entire system. researchgate.netresearchgate.net The resulting polymers exhibit excellent thermal stability and high glass transition temperatures (Tg), with post-curing further enhancing these properties. researchgate.netresearchgate.net

The hydroxyl moiety plays a crucial role in initiating the complex crosslinking reactions during the curing process. The mechanism is believed to begin with the nucleophilic attack of the hydroxyl group's oxygen atom on the electrophilic carbon of a nitrile group. This initial step forms a reactive iminoester intermediate. This intermediate is highly reactive and can subsequently react with other nitrile groups, propagating a cascade of cyclotrimerization reactions.

This process leads to the formation of a highly cross-linked network. Spectroscopic analyses, such as Fourier-transform infrared spectroscopy (FT-IR), have identified the formation of several stable heterocyclic structures within the cured polymer matrix. researchgate.netresearchgate.net These include:

Polytriazine structures: Formed by the cyclotrimerization of nitrile groups, creating a robust, thermally stable network.

Polyindoline structures: Another product of nitrile group polymerization.

Phthalocyanine (B1677752) rings: These macrocyclic structures can also form during polymerization, contributing to the material's exceptional thermal and chemical resistance. researchgate.netresearchgate.net

| Curing Characteristic | Observation in Hydroxy-Containing Systems | Source |

| Curing Additive Requirement | Not required (Self-promoted) | researchgate.netlibretexts.org |

| Initiation Step | Nucleophilic attack by -OH on a nitrile group | Inferred from researchgate.net |

| Key Intermediate | Iminoester | Inferred from mechanism |

| Final Polymer Structures | Polytriazine, Polyindoline, Phthalocyanine | researchgate.netresearchgate.net |

| Effect on Processability | Large processing window, low viscosity at moderate temps | researchgate.net |

| Resulting Polymer Properties | High thermal stability, high glass transition temperature | researchgate.netresearchgate.net |

Oxidative Coupling Reactions and Functionality Formation

The phenolic nature of this compound makes it a candidate for oxidative coupling reactions, which can be used to form new carbon-oxygen (C-O) bonds and create more complex molecular architectures.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent with a high reduction potential, widely used as a dehydrogenation reagent in organic synthesis. chemistrysteps.comlibretexts.org It is well-established for its ability to facilitate a variety of carbon-heteroatom bond-forming reactions, including the formation of C-O bonds. chemistrysteps.comlibretexts.org

The general mechanism for DDQ-mediated reactions involves hydride transfer. chemistrysteps.comlibretexts.org In a reaction involving a compound like this compound, DDQ would abstract a hydride ion (H⁻), initiating the formation of a reactive intermediate. This intermediate can then be trapped by a suitable nucleophile. In the context of C-O bond formation, the hydroxyl group of this compound could act as the nucleophile in an intermolecular or intramolecular reaction, or it could be the substrate from which a hydride is abstracted to generate a phenoxy radical or cation, which then couples with another species. DDQ is known to mediate the oxidative coupling of α-carbonyl radicals to form dicyanofurans and thiophenes, showcasing its role as a coupling partner after initial oxidation. youtube.com

DDQ-mediated oxidative coupling provides a pathway to generate specific C-O functionalities. The process typically begins with DDQ abstracting a hydride ion from a substrate, generating a carbocationic intermediate. chemistrysteps.comlibretexts.org This electrophilic intermediate is then susceptible to nucleophilic attack.

For this compound, two primary pathways can be envisioned:

Intermolecular Coupling: The hydroxyl group of this compound can act as a nucleophile, attacking a carbocation generated from another molecule by the action of DDQ. This would result in the formation of a diaryl ether.

Intramolecular Cyclization: If a suitable C-H bond exists elsewhere in a larger molecule containing the this compound moiety, DDQ could induce an intramolecular cyclization. This involves the generation of a carbocation that is then trapped by the phenolic hydroxyl group, leading to the formation of a cyclic ether. nih.gov

These metal-free oxidative cross-coupling reactions are valuable for their efficiency in forming C-O bonds under relatively mild conditions. masterorganicchemistry.com

| Reagent | Role | General Mechanism | Potential Outcome with this compound | Source |

| DDQ | Oxidant / Dehydrogenation Agent | Hydride abstraction from a substrate to form a reactive intermediate. | Formation of diaryl ethers via intermolecular C-O coupling. | chemistrysteps.comlibretexts.orgmasterorganicchemistry.com |

Reactivity in Specific Bond Cleavages and Transformations

While the robust aromatic structure of this compound makes it generally stable, its functional groups can participate in specific bond cleavage and transformation reactions under certain conditions.

The reactivity of the hydroxyl group in this compound is characteristic of a phenol. researchgate.net This means the C-O bond connecting the hydroxyl group to the aromatic ring is exceptionally strong due to the sp² hybridization of the carbon and resonance stabilization. Therefore, direct cleavage of this bond to remove the hydroxyl group is difficult and not a common transformation.

However, the hydroxyl group can be readily transformed into other functionalities, which can then undergo cleavage. A primary example is its conversion into an ether. Through a reaction like the Williamson ether synthesis, the phenolic proton can be removed by a base, and the resulting phenoxide can react with an alkyl halide to form an aryl alkyl ether.

This newly formed ether linkage can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.comyoutube.com The mechanism involves the protonation of the ether oxygen, converting it into a good leaving group. A nucleophile (Br⁻ or I⁻) then attacks the alkyl carbon via an Sₙ2 mechanism, breaking the alkyl C-O bond and regenerating the original this compound (a phenol) along with an alkyl halide. youtube.comlibretexts.org The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic attack. youtube.comlibretexts.org

Furthermore, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate). This transformation converts the hydroxyl into an excellent leaving group, enabling nucleophilic substitution reactions at the oxygen atom, although this is less common than reactions involving the C-O bond of an attached alkyl group. msu.edu The hydroxyl group can also undergo typical phenolic reactions such as acylation or alkylation. researchgate.net

| Transformation | Reagents/Conditions | Bond Cleaved/Formed | Description | Source |

| Ether Formation | Base (e.g., NaH), Alkyl Halide (R-X) | O-H cleaved, C-O formed | Williamson synthesis to form an aryl alkyl ether. | |

| Ether Cleavage | Strong Acid (HBr, HI), Heat | C(alkyl)-O cleaved | Cleavage of the corresponding aryl alkyl ether to regenerate the phenol. | libretexts.orgyoutube.comlibretexts.org |

| Esterification | Acyl Halide or Anhydride (B1165640) | O-H cleaved, C-O formed | Formation of an ester at the hydroxyl position. | youtube.com |

| Sulfonate Ester Formation | Sulfonyl Chloride (e.g., TsCl) | O-H cleaved, S-O formed | Converts the -OH group into a good leaving group. | msu.edu |

Studies on Si-C Bond Lability in Organosilicon-Phthalonitrile Derivatives

The formation and stability of organosilicon phthalocyanines (SiPcs) with direct silicon-carbon (Si-C) axial bonds present notable challenges in synthetic chemistry. rsc.org The inherent cationic character of the hexacoordinated silicon atom favors bonding with more electronegative elements like oxygen or halogens. rsc.org Furthermore, the Si-C bond in these structures can exhibit significant photo-instability. rsc.org

The cleavage of Si-C bonds is a critical reaction in organosilicon chemistry. While unstrained Si-C(sp3) bonds are generally stable, their cleavage can be induced under specific conditions, often involving transition metal catalysis. For instance, palladium-catalyzed reactions have been shown to proceed via the cleavage of a C(sp3)-Si bond and the insertion of an alkylpalladium complex. nih.gov The activation of Si-C bonds can also be achieved by changing the coordination number of the silicon atom. For example, the conversion of a tetracoordinate organosilicon compound to a penta- or hexa-coordinate state can activate the Si-C bond towards electrophilic cleavage. nih.gov Hexa-coordinate organopentafluorosilicates, for instance, readily undergo Si-C bond cleavage when treated with various electrophiles. nih.gov

Table 1: General Observations on Si-C Bond Lability

| Factor | Influence on Si-C Bond Lability |

| Coordination Number of Silicon | Increasing coordination from tetra- to penta- or hexa-coordinate state activates the Si-C bond for cleavage. nih.gov |

| Photochemical Instability | Si-C axial bonds in silicon phthalocyanines can be susceptible to photocleavage. rsc.org |

| Transition Metal Catalysis | Catalysts like palladium can facilitate the cleavage of unstrained C(sp3)-Si bonds. nih.gov |

| Electronegativity | The cationic nature of hexacoordinated silicon favors bonding with more electronegative elements over carbon. rsc.org |

Photoinduced Cleavage Mechanisms within Phthalocyanine Systems Derived from this compound Precursors

Phthalocyanines are known for their applications as photosensitizers in photodynamic therapy (PDT), where their ability to generate reactive oxygen species upon light irradiation is harnessed. nih.govplos.org The photostability of the phthalocyanine macrocycle is a crucial factor in these applications. However, photodegradation or photobleaching can occur, which involves the photo-oxidation of the phthalocyanine. researchgate.netitu.edu.tr

A key aspect of the photochemistry of some phthalocyanine systems, particularly silicon phthalocyanines, is the cleavage of axial ligands. This process can be triggered by light and is of significant interest for applications like drug delivery. The photocleavage of an axial Si-C bond in an alkylsilicon phthalocyanine can lead to an exchange of the alkyl ligand with a solvent-derived ligand. acs.org

The mechanism of axial ligand cleavage in silicon phthalocyanines upon near-infrared (NIR) light irradiation is a crucial step in photoimmunotherapy. researchgate.net The efficiency of this cleavage is significantly dependent on the basicity of the axial ligand. researchgate.net Theoretical calculations have suggested that the order of cleavage efficiency corresponds to the basicity of the ligand, with alkoxy groups showing higher cleavage efficiency than siloxy or phenoxy groups. researchgate.net The process can be initiated by the formation of an anion radical of the photosensitizer, followed by protonation of the axial ligand. researchgate.net

Furthermore, axial ligands of silicon phthalocyanines can also be cleaved by X-ray irradiation. rsc.org This process is mediated by hydrated electrons generated from the radiolysis of water and not by hydroxyl radicals. rsc.org Similar to photoinduced cleavage, SiPcs with alkoxy groups as axial ligands exhibited the highest cleavage efficiency under X-ray irradiation. rsc.org

Table 2: Factors Influencing Axial Ligand Cleavage in Silicon Phthalocyanines

| Trigger | Mediating Species | Influence of Axial Ligand |

| Near-Infrared (NIR) Light | Photosensitizer anion radical, protonation | Cleavage efficiency corresponds to the basicity of the axial ligand (alkoxy > siloxy > phenoxy). researchgate.net |

| X-ray Irradiation | Hydrated electrons (e−aq) | SiPcs with alkoxy groups show the highest cleavage efficiency. rsc.org |

Role of 3 Hydroxyphthalonitrile in Macrocyclic Chemistry and Polymer Science

Precursor in Phthalocyanine (B1677752) Synthesis

Phthalocyanines are large, aromatic macrocyclic compounds with a distinctive deep blue-green color. They are structurally similar to porphyrins and are widely used as dyes, pigments, and in applications such as photodynamic therapy and catalysis. 3-Hydroxyphthalonitrile is a key building block for introducing hydroxyl functionalities onto the phthalocyanine periphery, which can enhance solubility and provide sites for further chemical modification.

The synthesis of phthalocyanines from phthalonitrile (B49051) precursors generally proceeds via a cyclotetramerization reaction. This process involves the condensation of four phthalonitrile molecules to form the characteristic 18-π electron macrocycle. The reaction is typically carried out in a high-boiling solvent in the presence of a metal salt or a strong base.

The generally accepted mechanism for metal-templated cyclotetramerization begins with the coordination of the nitrile groups of the phthalonitrile molecules to a central metal ion. This coordination brings the four precursor molecules into proximity and facilitates a series of nucleophilic attacks and intramolecular cyclizations, ultimately leading to the formation of the stable phthalocyanine macrocycle with the metal ion encapsulated in its central cavity. In the absence of a metal salt, a strong base can promote the reaction, leading to the formation of a metal-free phthalocyanine.

The presence of the 3-hydroxy group on the phthalonitrile precursor can influence the reaction kinetics and the properties of the resulting phthalocyanine. The hydroxyl group can participate in hydrogen bonding, affecting the aggregation behavior of the precursor and the final product.

Utilizing this compound as a precursor allows for the synthesis of both symmetrical and unsymmetrical phthalocyanine architectures.

Symmetrical Phthalocyanines: When this compound is the sole precursor in the cyclotetramerization reaction, a symmetrical phthalocyanine is formed. In this case, each of the four isoindole subunits of the macrocycle is substituted with a hydroxyl group. The resulting tetra-hydroxy-substituted phthalocyanine possesses C4h symmetry (assuming the hydroxyl groups are oriented in the same direction relative to the macrocycle plane). These symmetrical molecules are valuable for applications where uniform functionalization is desired.

Unsymmetrical Phthalocyanines: Unsymmetrical phthalocyanines can be synthesized through the mixed cyclotetramerization of this compound with another substituted or unsubstituted phthalonitrile. researchgate.net This statistical condensation results in a mixture of products, including the desired unsymmetrically substituted phthalocyanine (A3B type, where A is the 3-hydroxy-substituted isoindole unit and B is the other), as well as symmetrically substituted phthalocyanines (A4 and B4) and other mixed-isomer products. The separation of these products can be challenging but allows for the creation of phthalocyanines with tailored properties, where different functional groups can be introduced on different parts of the macrocycle. researchgate.netnih.gov

The table below summarizes the types of phthalocyanine architectures that can be synthesized using this compound.

| Phthalocyanine Architecture | Precursor(s) | Description |

| Symmetrical | This compound | All four isoindole subunits are identical, each bearing a hydroxyl group. |

| Unsymmetrical (A3B type) | This compound + another substituted/unsubstituted phthalonitrile | Three isoindole subunits are derived from this compound, and one is from the other precursor. |

Silicon(IV) phthalocyanines (SiPcs) are a class of phthalocyanines that feature a central silicon atom. bohrium.com Unlike many other metallophthalocyanines which are planar, SiPcs have a non-planar structure due to the coordination of two axial ligands to the silicon atom, perpendicular to the plane of the macrocycle. bohrium.comresearchgate.net This axial substitution provides a powerful tool for modulating the electronic and photophysical properties of the phthalocyanine and for introducing additional functionalities. bohrium.comyyu.edu.trrsc.orgresearchgate.netresearchgate.netrsc.org

While direct synthesis of SiPcs from this compound is not commonly reported, the hydroxyl groups on a pre-formed tetra-hydroxy-substituted phthalocyanine can serve as anchoring points for the synthesis of more complex SiPc structures. More commonly, the synthesis of SiPcs involves the reaction of a substituted phthalonitrile with a silicon source, such as silicon tetrachloride (SiCl4), to form a dichlorosilicon(IV) phthalocyanine intermediate. The axial chlorine atoms can then be substituted by various ligands, including those containing hydroxyl groups.

Alternatively, the hydroxyl groups of a this compound-derived phthalocyanine can be chemically modified to introduce ligands that can then be coordinated to a silicon center in a subsequent step. This post-cyclotetramerization modification allows for the creation of a wide variety of functionalized SiPcs.

The cyclotetramerization of 3-substituted phthalonitriles, such as this compound, can lead to the formation of four possible constitutional isomers with C4h, D2h, C2v, and Cs symmetries. The formation of a mixture of isomers can complicate purification and characterization. However, it has been observed that the steric hindrance provided by the substituent at the 3-position can favor the formation of a single isomer. umich.edumdpi.comresearchgate.netuea.ac.uk

The substituent at the 3-position (an α-position) of the phthalonitrile ring is located in close proximity to the forming macrocycle. This steric bulk can direct the cyclotetramerization process to favor the formation of the least sterically hindered isomer, which is often the C4h isomer. umich.edu In this isomer, all the substituents are on the same side of the phthalocyanine ring, minimizing steric repulsion. This steric control is a valuable strategy for achieving the synthesis of monoisomeric phthalocyanine derivatives, which is crucial for applications where a well-defined molecular structure is required. mdpi.comnih.gov

Phthalocyanine-based dyads and triads are supramolecular assemblies consisting of two or three phthalocyanine units, respectively, often linked by a bridging molecule. These structures are of great interest for their potential applications in artificial photosynthesis, molecular electronics, and nonlinear optics.

The hydroxyl group of this compound-derived phthalocyanines provides a convenient handle for the construction of these multi-phthalocyanine systems. The hydroxyl group can be converted into a more reactive functional group, such as an ester or an ether linkage, to connect to a bridging molecule or directly to another phthalocyanine unit.

For example, a di-functional bridging molecule can be reacted with two molecules of a mono-hydroxy-substituted phthalocyanine (synthesized via mixed cyclotetramerization) to form a dyad. Similarly, a tri-functional bridging molecule can be used to construct a triad. The ability to create these complex architectures opens up possibilities for designing molecules with specific electronic and photophysical properties arising from the interactions between the constituent phthalocyanine units.

Integration into High-Performance Polymeric Materials

Phthalonitrile-based polymers are a class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, excellent fire resistance, and low water absorption. specificpolymers.comrsc.orgacs.orgresearchgate.netrsc.orgnih.govspecificpolymers.comresearchgate.netresearchgate.netsemanticscholar.org These properties make them suitable for applications in demanding environments, such as in the aerospace and marine industries. specificpolymers.com The polymerization of phthalonitrile monomers typically proceeds through the reaction of the nitrile groups to form a highly cross-linked network consisting of phthalocyanine and triazine structures. rsc.orgresearchgate.net

The integration of this compound into these polymeric materials can offer several advantages. The hydroxyl group can act as a reactive site for curing, potentially lowering the polymerization temperature or modifying the curing kinetics. Furthermore, the presence of hydroxyl groups in the final polymer network can enhance adhesion to substrates and fillers, and provide sites for post-polymerization modifications.

The incorporation of this compound can also influence the final properties of the thermoset. The polarity introduced by the hydroxyl groups may affect the dielectric properties and moisture absorption of the polymer. By carefully controlling the amount of this compound in the formulation, it is possible to tailor the properties of the resulting high-performance polymer to meet the requirements of specific applications.

The table below provides a summary of the potential effects of integrating this compound into high-performance polymers.

| Property | Potential Effect of this compound Integration |

| Curing Behavior | Can act as a reactive site, potentially lowering curing temperature and modifying kinetics. |

| Adhesion | The hydroxyl groups can improve adhesion to various substrates and reinforcing fibers. |

| Post-Polymerization Modification | Provides reactive sites for further functionalization of the cured polymer. |

| Dielectric Properties | The polar hydroxyl groups may influence the dielectric constant and loss tangent. |

| Moisture Absorption | The hydrophilic nature of the hydroxyl groups could potentially increase moisture uptake. |

Development of Self-Curable Phthalonitrile Thermosets for Advanced Applications

The incorporation of hydroxyl functional groups, as seen in this compound and its derivatives, has led to the development of self-promoting phthalonitrile resin systems. researchgate.net These systems exhibit the ability to cure without the need for traditional curing agents. The hydroxyl group can act as an in-situ catalyst, facilitating the polymerization process. researchgate.net For instance, a hydroxy-containing phthalonitrile system prepared by mixing 4-hydroxyphenoxy phthalonitrile (HPPH) and 1,3-bis(3,4-dicyanophenoxy)benzene (BDB) demonstrated that the introduction of the hydroxy-containing component facilitated the curing reaction. researchgate.net

This self-curing capability offers significant advantages in processability. These resin systems demonstrate a wide processing window, which is the temperature range between the melting point and the onset of polymerization. researchgate.netrsc.org For example, the HPBD system (a mix of HPPH and BDB) exhibits a large processing window of approximately 75°C and maintains a low complex viscosity (0.1-1 Pa·s) at moderate temperatures, which is beneficial for manufacturing advanced composite materials. researchgate.net The polymerization of these systems results in the formation of highly cross-linked networks comprising polytriazine, polyindoline, and phthalocyanine structures. researchgate.net This approach simplifies the formulation and processing of phthalonitrile thermosets, making them more competitive with other high-performance polymer systems for applications in aerospace and electronics. sci-hub.se

Table 1: Processing Characteristics of a Self-Promoted Hydroxy-Containing Phthalonitrile System

| Property | Value | Source |

|---|---|---|

| Processing Window | ~75°C | researchgate.net |

| Complex Viscosity | 0.1 - 1 Pa·s | researchgate.net |

Exploration in Polyimide Architectures through Related Hydroxyphthalic Acid/Anhydride (B1165640) Derivatives

While this compound is primarily a precursor for phthalonitrile resins, its structural motif is relevant to the synthesis of high-performance polyimides. Polyimides are a class of thermally stable polymers synthesized through the reaction of a dianhydride and a diamine. vt.eduazom.com The most common method is a two-step process involving the formation of a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu

The hydroxyl group on a phthalonitrile derivative can be a reactive site for conversion into other functional groups. Through hydrolysis of the nitrile groups to carboxylic acids, a hydroxyphthalic acid derivative can be formed, which can then be dehydrated to the corresponding hydroxyphthalic anhydride. This anhydride becomes a key monomer for polyimide synthesis. The presence of the hydroxyl group on the dianhydride monomer can influence the final properties of the polyimide, such as solubility and glass transition temperature, by altering chain flexibility and intermolecular interactions. The electrophilicity of the carbonyl groups in the dianhydride is a critical factor in the rate of the polymerization reaction with the diamine. vt.edu By incorporating such functionalized monomers, polyimide architectures can be tailored for specific high-performance applications in the aerospace and electronics industries. azom.comcore.ac.uk Phthalonitrile end-capped polyimide oligomers have also been developed, combining the properties of both polymer classes. researchgate.net

Influence on Thermal-Oxidative Stability and Char Yield in Cured Phthalonitrile Resins

Cured phthalonitrile resins, including those derived from hydroxyl-containing precursors, are renowned for their exceptional thermal and thermo-oxidative stability. rsc.orgsci-hub.seepa.gov The high aromaticity of the resulting cross-linked phthalocyanine and triazine network structures contributes to their ability to withstand extreme temperatures. researchgate.net Phthalonitrile polymers exhibit high glass transition temperatures (Tg), often exceeding 400°C, and maintain structural integrity at elevated temperatures. researchgate.netcnrs.fr

The thermal stability is quantified by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. In an inert atmosphere (like nitrogen), these polymers show very high char yields, which is the percentage of material remaining at very high temperatures (e.g., 1000°C). cnrs.fr A bio-based phthalocyanine resin, for example, displayed a char yield greater than 72% at 1000°C. cnrs.fr In an oxidative environment (air), the resins also perform exceptionally well. Studies show weight retention of 95% at temperatures well above 500°C. sci-hub.seresearchgate.net For example, cured resins based on 1,3-bis(3,4-dicyanophenoxy)benzene (3BOCN) modified with comonomers showed 95% weight retention at temperatures between 544°C and 558°C in both nitrogen and air. researchgate.net This high char yield and resistance to oxidation are critical for applications requiring superior fire resistance and performance in high-temperature environments, such as those encountered in aerospace applications. researchgate.net

Table 2: Thermal Properties of Cured Phthalonitrile Resins

| Property | Typical Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | >400 - 500 °C | researchgate.netcnrs.frresearchgate.net |

| 5% Weight Loss Temperature (Air) | ~535 - 558 °C | sci-hub.seresearchgate.net |

| Char Yield (Nitrogen @ 1000°C) | >72% | cnrs.fr |

Advanced Spectroscopic and Structural Characterization Techniques Applied to 3 Hydroxyphthalonitrile and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation, it is possible to identify specific functional groups present in the molecule, as each group has a characteristic vibrational frequency.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule like 3-Hydroxyphthalonitrile. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions serve as a molecular fingerprint.

For this compound, several key absorption bands are expected, confirming the presence of its characteristic hydroxyl (-OH), cyano (-C≡N), and aromatic ring structures. The nitrile group (C≡N) stretch is particularly prominent and is typically observed as a sharp, intense peak in the region of 2230-2232 cm⁻¹. researchgate.netnih.gov The presence of a hydroxyl group is indicated by a broad O-H stretching band, generally found in the 3200-3600 cm⁻¹ range. The C-O stretching vibration associated with the phenolic hydroxyl group typically appears in the 1200-1300 cm⁻¹ region.

The aromatic nature of the molecule is confirmed by several signals. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, often around 3080 cm⁻¹. nih.gov Carbon-carbon (C=C) stretching vibrations within the benzene (B151609) ring produce a series of peaks in the 1400-1600 cm⁻¹ range. nih.gov Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring and are found in the lower frequency region of the spectrum. nih.gov

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2220 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Phenolic C-O | C-O Stretch | 1300 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignments

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is characterized by signals from the aromatic protons and the single hydroxyl proton.

The three aromatic protons are located on a substituted benzene ring and are chemically non-equivalent, thus giving rise to three distinct signals in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns (multiplicity) of these protons are dictated by their position relative to the electron-withdrawing nitrile groups and the electron-donating hydroxyl group. The coupling between adjacent protons (vicinal coupling) results in characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) that can be used to assign each signal to a specific proton on the ring. researchgate.net The hydroxyl (-OH) proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.

| Proton Type | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5, H-6) | 7.0 - 8.0 | Doublet, Doublet of Doublets, Triplet |

| Hydroxyl (-OH) | Variable (e.g., 5.0 - 10.0) | Broad Singlet |

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak, allowing for the confirmation of the carbon skeleton.

The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two nitrile carbons (-C≡N) are typically found in the range of 115-120 ppm. libretexts.org The six carbons of the aromatic ring resonate between approximately 110 and 160 ppm. The carbon atom directly attached to the hydroxyl group (C-OH) is significantly deshielded and appears at the lower field end of this range (closer to 160 ppm). The two carbons bonded to the nitrile groups (C-CN) are also shifted downfield, while the remaining three aromatic carbons appear at higher field positions. nih.govlibretexts.org

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH | 155 - 165 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-CN | 105 - 115 |

| Nitrile (-C≡N) | 115 - 120 |

Other Relevant NMR Techniques (e.g., ¹⁵N NMR, ¹⁹F NMR for specific derivatives)

Beyond ¹H and ¹³C NMR, other nuclei can be probed to gain further structural insights, particularly for derivatives of this compound.

¹⁵N NMR Spectroscopy: The nitrile functional groups contain nitrogen atoms, which can be studied using ¹⁵N NMR. Although the natural abundance of the ¹⁵N isotope is low (0.37%), isotopic labeling can enhance signal detection. The chemical shift of the nitrile nitrogen is sensitive to the electronic environment of the molecule. nih.gov For aromatic nitriles, the ¹⁵N chemical shift typically falls in a range of -140 to -130 ppm relative to nitromethane. cornell.edu This technique can be valuable for studying electronic effects of different substituents on the phthalonitrile (B49051) ring.

¹⁹F NMR Spectroscopy: For fluorinated derivatives of this compound (e.g., 4-Fluoro-3-hydroxyphthalonitrile), ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has a natural abundance of 100% and is highly sensitive in NMR experiments. azom.com It also has a very wide chemical shift range, which minimizes signal overlap and makes spectral interpretation straightforward. thermofisher.com The chemical shift of the fluorine atom and its coupling constants with nearby protons (¹H-¹⁹F coupling) provide unambiguous information about its position on the aromatic ring. nih.gov

Analysis of Isomeric Mixtures and Aggregation Phenomena via NMR Spectroscopy

NMR spectroscopy is a crucial tool for both distinguishing between isomers and studying intermolecular interactions like aggregation.

Analysis of Isomeric Mixtures: Constitutional isomers of this compound, such as 4-Hydroxyphthalonitrile (B1587730), have the same molecular formula but different connectivity. This difference in structure leads to distinct NMR spectra. creative-biostructure.com The number of signals, their chemical shifts, and, most importantly, the coupling patterns of the aromatic protons in the ¹H NMR spectrum will be different for each isomer, providing a clear method for identification and quantification within a mixture. For example, the symmetry in 4-Hydroxyphthalonitrile would result in a simpler aromatic pattern compared to the more complex pattern expected for this compound.

Aggregation Phenomena: Phthalonitriles are precursors to phthalocyanines, which are known to aggregate in solution. researchgate.net This aggregation can be studied using NMR spectroscopy. When molecules aggregate, their rotational motion in solution slows down, which can lead to broadening of the NMR signals. Furthermore, the chemical shifts of protons involved in intermolecular interactions (e.g., π-π stacking of aromatic rings) can change upon aggregation. lu.se Diffusion-ordered NMR spectroscopy (DOSY) is another powerful technique that can distinguish between molecules of different sizes in solution, such as monomers and aggregates, based on their different diffusion rates. figshare.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone analytical technique for the characterization of this compound and its derivatives. It provides critical information regarding the molecular weight, elemental composition, and structural integrity of synthesized compounds, from the initial monomer to complex, high-molecular-weight systems like phthalocyanines.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of chemical structures by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the determination of a molecule's elemental formula from its exact mass, as each unique formula has a distinct theoretical mass.

For derivatives of this compound, HRMS is employed to:

Confirm Synthetic Products: Following a synthesis, HRMS can verify that the target molecule has been formed by matching the experimentally measured exact mass with the calculated theoretical mass.

Elucidate Unknowns: In the analysis of reaction mixtures or degradation products, HRMS helps in identifying byproducts or impurities by proposing elemental formulas for unknown peaks.

Verify Purity: The high resolution of the technique allows for the separation of ions with very similar nominal masses, ensuring the sample's purity.

For example, in the characterization of novel phthalonitrile derivatives, a primary analytical step involves confirming the elemental composition via HRMS analysis, which provides foundational evidence for the proposed structure before further spectroscopic analysis is undertaken.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Larger Molecular Systems

While HRMS is ideal for smaller molecules, larger and more fragile macromolecular systems derived from this compound, such as phthalocyanines and their polymers, require softer ionization techniques to prevent fragmentation. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is exceptionally well-suited for this purpose.

MALDI is a three-step process:

The analyte is co-crystallized with a large molar excess of a matrix compound (e.g., retinoic acid, sinapinic acid, α-cyano-4-hydroxycinnamic acid) on a metal target plate.

A pulsed laser irradiates the crystal matrix, which strongly absorbs the laser energy.

This energy absorption leads to the rapid desorption and "soft" ionization of the analyte molecules, which are then accelerated into a mass analyzer, typically a time-of-flight (TOF) detector.

This technique is particularly valuable in the study of phthalocyanines, which are large, macrocyclic compounds. Researchers utilize MALDI-TOF-MS to confirm the successful synthesis of peripherally and non-peripherally substituted phthalocyanines by identifying the intact molecular ion peak. This application provides direct evidence of cyclotetramerization of the phthalonitrile precursors and allows for the verification of the final product's molecular weight.

Electronic Absorption Spectroscopy for Conjugation and Photophysical Properties

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure and photophysical properties of π-conjugated systems like the phthalocyanines derived from this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Q-band Analysis in Derived Phthalocyanines

Phthalocyanines (Pcs) possess a large, aromatic 18π-electron macrocycle, which gives rise to a characteristic and intense UV-Vis absorption spectrum. The spectrum is dominated by two principal absorption regions:

The B band (or Soret band): Located in the near-UV region, typically between 300–400 nm. This band arises from deeper π-π* electronic transitions (from the HOMO-1 to the LUMO and LUMO+1).

The Q band: A very intense and sharp absorption in the visible region, usually between 600–750 nm. This band, which is responsible for the characteristic deep green or blue color of phthalocyanines, corresponds to the lowest energy π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

The position and intensity of the Q-band are highly sensitive to the molecular environment, including the central metal ion, peripheral substituents, and aggregation state. In dilute solutions, monomeric phthalocyanines exhibit a sharp Q-band. However, as concentration increases, aggregation can occur, often leading to the appearance of a new, blue-shifted band or a broadening of the existing Q-band. The analysis of the Q-band is therefore critical for understanding the photophysical behavior of these molecules.

| Compound | B Band λmax (nm) | Q Band λmax (nm) |

|---|---|---|

| Phthalocyanine (B1677752) 11 | 500 | 680 |

| Phthalocyanine 12 | 500 | 680 |

| Phthalocyanine 17 | - | 622, 688 |

| Phthalocyanine 18 | - | 622, 691 |

Correlation of Substitution Patterns with Spectroscopic Shifts and Electronic Behavior

The electronic properties and, consequently, the UV-Vis spectra of phthalocyanines can be precisely tuned by introducing functional groups at the periphery of the macrocycle. Substituents derived from this compound and other precursors can alter the energy levels of the HOMO and LUMO, leading to predictable shifts in the absorption bands.

Electronic Effects: Electron-donating groups (e.g., alkoxy, amino) tend to raise the energy of the HOMO, decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift in the Q-band. Conversely, electron-withdrawing groups (e.g., nitro, cyano) can lower the energy of the LUMO, also potentially leading to spectral shifts.

Steric Effects: Bulky substituents can induce non-planarity in the phthalocyanine ring or prevent intermolecular aggregation. Preventing aggregation is crucial as it helps maintain the desirable monomeric photophysical properties in solution.

Positional Isomerism: The location of the substituent on the phthalonitrile precursor (e.g., at the 3- or 4-position) leads to different regioisomers upon cyclization, which can have distinct spectroscopic signatures and electronic behaviors.

This ability to modulate the electronic structure through synthetic modification is key to designing phthalocyanine derivatives for specific applications, such as photosensitizers in photodynamic therapy, where strong absorption in the far-red region of the spectrum is required.

Thermal Analysis Techniques for Polymer and Curing Characterization

Phthalonitrile monomers, including those derived from this compound, are precursors to high-performance thermosetting polymers known for their exceptional thermal and oxidative stability. Thermal analysis techniques are essential for characterizing the curing process of these resins and evaluating the properties of the final cross-linked polymer network.

The primary techniques used include:

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For phthalonitrile systems, DSC is used to determine the monomer's melting point (endotherm), the heat of reaction, and the temperature range of the curing process (exotherm). The data can define the processing window—the temperature range between melting and the onset of polymerization. After curing, subsequent DSC scans can determine the glass transition temperature (Tg) of the polymer, a key indicator of the extent of cross-linking and the material's service temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is the primary method for assessing the thermal and thermo-oxidative stability of the cured phthalonitrile polymers. Key data points from TGA include the onset of decomposition and the temperature at which 5% or 10% weight loss occurs (Td5 or Td10). The percentage of material remaining at very high temperatures (e.g., 800-1000 °C) is known as the char yield, which is typically very high for phthalonitrile polymers, indicating excellent thermal stability.

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, and frequency. For cured phthalonitrile polymers, DMA provides information on the storage modulus (a measure of stiffness) and the glass transition temperature (Tg), which is often identified by the peak of the tan δ (damping factor) curve. This provides insight into the thermomechanical performance and structural integrity of the polymer network at elevated temperatures.

| Polymer Composition | Curing Agent | Td5 (°C, in N2) | Char Yield at 900°C (%) |

|---|---|---|---|

| Neat Polymer | BAPP | ~600 | 31 |

| 0.5 wt% EP0408 | BAPP | >600 | 48 |

| 1.0 wt% AM0281 | BAPP | >600 | 40 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is used to determine the thermal stability and decomposition profile of materials. fl3xlab.com For high-performance polymers derived from this compound, TGA is essential for establishing their upper service temperature limits and understanding their degradation mechanisms.

Phthalonitrile polymers are known for their outstanding thermal and thermo-oxidative stability. researchgate.net TGA curves for these materials typically show a high onset temperature for decomposition. The thermal stability is often reported as the temperature at which 5% or 10% weight loss occurs (T5% or T10%). For example, a tetraphenylsilane-containing phthalonitrile polymer showed a 5% weight loss at 482–497°C in air and at 519–526°C under a nitrogen atmosphere, indicating excellent stability in both oxidative and inert environments. researchgate.net Other studies report initial decomposition temperatures for various polyphthalonitrile resins to be above 460°C. researchgate.net

The atmosphere during the TGA experiment is critical; tests in an inert atmosphere (e.g., nitrogen) indicate the inherent thermal stability of the polymer backbone, while tests in air reveal its thermo-oxidative stability. youtube.com Analysis of the gases evolved during decomposition, often by coupling the TGA instrument to a Fourier Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS), provides insight into the decomposition pathways. mdpi.comcnrs.fr The thermal degradation of phthalonitrile foam has been shown to be a three-stage process involving the release of trapped gases, followed by backbone decomposition, and finally carbonization. mdpi.com Evolved gas analysis has identified the release of small molecules such as H₂O, CO₂, NH₃, CO, and HCN during pyrolysis. mdpi.comcnrs.fr

Table 2: Thermal Stability Data for Phthalonitrile-Based Polymers from TGA This table is interactive and allows for sorting and filtering of data.

| Polymer System | Atmosphere | Decomposition Temp. (5% wt. loss) |

|---|---|---|

| Tetraphenylsilane-containing Phthalonitrile Polymer | Air | 482 - 497 °C |

| Tetraphenylsilane-containing Phthalonitrile Polymer | Nitrogen | 519 - 526 °C |

| Various Polyphthalonitrile Resins | Not Specified | > 460 °C (Initial Decomposition) |

X-ray Crystallography for Solid-State Structure Determination